molecular formula C20H32N6O12S2 B12317314 Oxiglutathione

Oxiglutathione

Cat. No.: B12317314
M. Wt: 612.6 g/mol
InChI Key: YPZRWBKMTBYPTK-UHFFFAOYSA-N
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Description

Oxiglutathione, also known as glutathione disulfide, is the oxidized form of glutathione. It is a crucial compound in the redox reactions within cells, playing a significant role in maintaining the oxidative balance. Glutathione disulfide is reduced back to glutathione by the enzyme glutathione reductase, which is essential for detoxifying harmful substances and protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiglutathione is synthesized through the oxidation of glutathione. The process involves the formation of a disulfide bond between two glutathione molecules. This can be achieved using various oxidizing agents such as hydrogen peroxide or diamide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation of glutathione using similar oxidizing agents. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography to separate the oxidized form from any unreacted glutathione .

Chemical Reactions Analysis

Types of Reactions

Oxiglutathione primarily undergoes redox reactions. It can be reduced back to glutathione by glutathione reductase in the presence of NADPH. Additionally, it can participate in thiol-disulfide exchange reactions, which are crucial for protein folding and function .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxiglutathione has a wide range of applications in scientific research:

Mechanism of Action

Oxiglutathione exerts its effects through its role in redox reactions. It acts as an electron acceptor in the reduction process, converting back to glutathione. This cycle is crucial for detoxifying reactive oxygen species and maintaining the redox balance within cells. The primary molecular target is the enzyme glutathione reductase, which facilitates the reduction of this compound to glutathione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiglutathione is unique in its role as the oxidized form of glutathione, participating directly in redox cycling. Its ability to be reduced back to glutathione makes it a critical component in maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Properties

Molecular Formula

C20H32N6O12S2

Molecular Weight

612.6 g/mol

IUPAC Name

2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)

InChI Key

YPZRWBKMTBYPTK-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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